synthesis protocol for 4-(2-Methoxyphenyl)azepane hydrochloride
synthesis protocol for 4-(2-Methoxyphenyl)azepane hydrochloride
An In-Depth Technical Guide to the Synthesis of 4-(2-Methoxyphenyl)azepane Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Methoxyphenyl)azepane hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry. The described synthetic strategy is a robust and logical multi-step process designed for researchers and professionals in drug development. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The protocol includes detailed methodologies for N-protection of an azepane precursor, a key Grignard reaction for the introduction of the aryl moiety, subsequent reduction, and final deprotection with salt formation. This guide is structured to be a self-validating system, with in-process checks and characterization steps.
Introduction
The azepane ring system is a significant structural motif found in numerous biologically active compounds and is of considerable interest to the pharmaceutical industry.[1][2] The synthesis of polysubstituted azepanes, however, presents unique challenges.[3][4] This guide details a rational and efficient synthesis of 4-(2-Methoxyphenyl)azepane hydrochloride (CAS Number: 2089277-70-1), a compound with potential applications in the development of novel therapeutics.[5] The synthetic approach is designed to be adaptable and provides insights into the strategic considerations for constructing such 4-substituted azepane derivatives.
Overall Synthetic Strategy
The synthesis of 4-(2-Methoxyphenyl)azepane hydrochloride is accomplished through a four-step sequence starting from commercially available N-Boc-4-azepanone. The core of this strategy involves the introduction of the 2-methoxyphenyl group via a Grignard reaction, a powerful and versatile C-C bond-forming reaction.[6][7] This is followed by a reduction of the resulting tertiary alcohol, deprotection of the Boc-group, and subsequent formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-hydroxy-4-(2-methoxyphenyl)azepane-1-carboxylate
This initial step involves a Grignard reaction to introduce the 2-methoxyphenyl group at the 4-position of the azepane ring. The use of anhydrous conditions is critical for the success of this reaction.[6][7]
Protocol
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, add a solution of 2-bromoanisole (1.1 eq.) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 2-bromoanisole solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-azepanone (1.0 eq.) in anhydrous THF.
-
Cool the solution of N-Boc-4-azepanone to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled solution of N-Boc-4-azepanone via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-hydroxy-4-(2-methoxyphenyl)azepane-1-carboxylate.
-
Step 2: Synthesis of tert-butyl 4-(2-methoxyphenyl)azepane-1-carboxylate
The tertiary alcohol is reduced in this step to yield the desired 4-aryl azepane. Catalytic hydrogenation is a common and effective method for such transformations.[8][9]
Protocol
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve tert-butyl 4-hydroxy-4-(2-methoxyphenyl)azepane-1-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.
-
Step 3: Synthesis of 4-(2-Methoxyphenyl)azepane
The N-Boc protecting group is removed under acidic conditions to yield the free secondary amine.[10][11]
Protocol
-
Deprotection Reaction:
-
Dissolve tert-butyl 4-(2-methoxyphenyl)azepane-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrochloric acid in dioxane (4M, 5-10 eq.).[12]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-Methoxyphenyl)azepane.
-
Step 4: Synthesis of 4-(2-Methoxyphenyl)azepane hydrochloride
The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Protocol
-
Salt Formation:
-
Dissolve the crude 4-(2-Methoxyphenyl)azepane from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate will form upon addition of the acid.
-
-
Isolation:
-
Continue stirring for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain 4-(2-Methoxyphenyl)azepane hydrochloride as a stable salt.
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | N-Boc-4-azepanone | 2-Bromoanisole, Mg, THF | tert-butyl 4-hydroxy-4-(2-methoxyphenyl)azepane-1-carboxylate | 70-85 |
| 2 | Intermediate 1 | H₂, Pd/C | tert-butyl 4-(2-methoxyphenyl)azepane-1-carboxylate | 85-95 |
| 3 | Intermediate 2 | TFA or HCl in dioxane | 4-(2-Methoxyphenyl)azepane | 90-98 |
| 4 | Intermediate 3 | HCl in diethyl ether | 4-(2-Methoxyphenyl)azepane hydrochloride | >95 |
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive; strict anhydrous conditions must be maintained.[6]
-
Hydrogen gas is flammable and should be handled with care.
-
Strong acids like TFA and HCl are corrosive and should be handled with appropriate caution.
Conclusion
This technical guide outlines a reliable and well-reasoned synthetic pathway for the preparation of 4-(2-Methoxyphenyl)azepane hydrochloride. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the synthesis of other substituted azepane derivatives.
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